2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine chemical structure and properties
2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine chemical structure and properties
The following technical guide details the chemical structure, synthesis, and properties of 2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine . This document is designed for medicinal chemists and process scientists involved in the development of kinase inhibitors and heterocyclic building blocks.
Executive Summary
2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine is a highly functionalized heterocyclic intermediate belonging to the furo[2,3-c]pyridine class. This scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinoline and isoquinoline cores in kinase inhibitors (e.g., B-Raf, TAK1, PLK4).
The molecule features three distinct sites for orthogonal functionalization:
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C4-Iodo: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
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C7-Amine: A polar anchor point for hydrogen bonding or amide coupling, often mimicking the adenine hinge-binding motif in ATP-competitive inhibitors.
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C2,3-Dichloro: A steric and electronic modulator on the furan ring, enhancing metabolic stability by blocking oxidation prone sites.
Chemical Structure & Numbering
The IUPAC numbering for the furo[2,3-c]pyridine system prioritizes the heteroatoms and the fusion points. In this specific derivative, the numbering proceeds as follows:
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Position 1 (O): Furan oxygen.
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Positions 2, 3: Furan ring carbons (chlorinated in this molecule).[1][2][3]
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Position 4: Pyridine carbon adjacent to the bridgehead (iodinated).
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Position 6 (N): Pyridine nitrogen.[2]
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Position 7: Pyridine carbon adjacent to nitrogen (aminated).
Structural Visualization
The following diagram illustrates the core numbering scheme and the functional groups.
Caption: Numbering scheme of the 2,3-dichloro-4-iodofuro[2,3-c]pyridin-7-amine scaffold showing functional zones.
Physicochemical Properties[2][4][5]
The introduction of halogens significantly alters the physicochemical profile of the parent furo[2,3-c]pyridine, increasing lipophilicity and reducing basicity.
| Property | Value (Predicted) | Context |
| Molecular Formula | C₇H₃Cl₂IN₂O | |
| Molecular Weight | 328.92 g/mol | Heavy atom count fits "Fragment-Based" screening. |
| LogP (Octanol/Water) | 2.8 – 3.2 | Moderate lipophilicity; suitable for cell permeability. |
| TPSA | ~52 Ų | Polar Surface Area dominated by the amine and pyridine N. |
| H-Bond Donors | 1 (NH₂) | Primary amine acts as a donor. |
| H-Bond Acceptors | 3 (N, O, NH₂) | Pyridine N and Furan O are weak acceptors. |
| pKa (Conj. Acid) | ~2.5 – 3.5 | Reduced basicity of pyridine N due to electron-withdrawing Cl/I. |
| Solubility | Low (Water), High (DMSO, DMF) | Requires organic co-solvents for biological assays. |
Synthetic Pathways[6][7][8]
The synthesis of this highly substituted scaffold typically follows a convergent approach, constructing the pyridine core first, followed by furan ring annulation and late-stage halogenation.
Method A: The Pyridone Annulation Route
This route builds the furan ring onto a pre-functionalized pyridine.
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Starting Material: 2,6-Dichloro-3-iodopyridine (or 2,6-dichloropyridin-3-ol).
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Step 1: Sonogashira Coupling: Reaction with a propargyl alcohol derivative or trimethylsilylacetylene at the C3-position.
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Step 2: Cyclization: Base-mediated cyclization (e.g., using KOtBu or CuI) closes the furan ring to form the furo[2,3-c]pyridine core.
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Step 3: C7-Amination: Nucleophilic aromatic substitution (S_NAr) of the C7-Chloro group with ammonia (NH₃) or a protected amine equivalent (e.g., PMB-amine) followed by deprotection.
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Step 4: C4-Iodination: Directed lithiation (using TMPMgCl·LiCl) followed by quenching with iodine (I₂), or electrophilic iodination if the C4 position is activated.
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Step 5: C2/C3-Chlorination: Electrophilic chlorination using N-Chlorosuccinimide (NCS) or SO₂Cl₂. The electron-rich furan ring is selectively chlorinated over the pyridine ring.
Method B: The Multicomponent Strategy
For rapid analog generation, a multicomponent reaction (MCR) can be utilized.
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Reagents: Aminopentynoate + Aldehyde + Isocyanoacetamide.
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Process: One-pot condensation to form the tetrahydrofuro[2,3-c]pyridine, followed by oxidation (DDQ/MnO₂) to the aromatic core and subsequent halogenation.
Experimental Workflow Visualization
Caption: Step-wise synthesis workflow from pyridine precursors to the tri-halogenated target.
Reactivity & Applications
Chemoselective Cross-Coupling
The C4-Iodo bond is the most chemically labile bond in the molecule towards Palladium(0) catalysts.
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Reaction: Suzuki-Miyaura Coupling.
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Selectivity: Coupling occurs exclusively at C4 at room temperature or mild heating (40-60°C). The C2/C3-Chlorines are inert under these conditions due to the electronic deactivation of the furan ring and the higher bond strength of C-Cl vs C-I.
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Application: Installation of aryl or heteroaryl groups to access the hydrophobic pocket of kinase enzymes.
Hinge Binding (C7-Amine)
The C7-Amino group serves as a hydrogen bond donor. In the context of kinase inhibition:
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It forms a critical H-bond with the backbone carbonyl of the kinase hinge region (e.g., Glu, Met residues).
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Modification: The amine can be acylated to form amides, but this often reduces potency unless the amide NH remains available for binding.
Metabolic Stability (C2, C3-Dichloro)
Unsubstituted furan rings are metabolically liable, often undergoing oxidation by Cytochrome P450 to form reactive enedials (toxic metabolites).
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Effect: The 2,3-dichloro substitution blocks these oxidative "soft spots," significantly improving the metabolic half-life (t1/2) and reducing toxicity risks.
References
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BenchChem. (2025).[2][4] The Rise of 2,3-Dihydrofuro[2,3-c]pyridine: A Privileged Scaffold in Modern Medicinal Chemistry. Retrieved from
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Chang, M-Y., & Tai, H-Y. (2011). Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889-1896. Retrieved from
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PubChem. (2025). Furo[2,3-c]pyridine Compound Summary. National Library of Medicine. Retrieved from
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Shaanxi Lighte Optoelectronics Material Co., Ltd. (2025). Product Catalog: 2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine. Retrieved from
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ChemScene. (2025). 4-Iodofuro[2,3-c]pyridin-7-amine: Structure and Properties. Retrieved from
